6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide
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Overview
Description
6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nicotinamide core substituted with a 3,4-dimethylphenylsulfonyl group and a 2-methoxybenzyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.
Introduction of the 3,4-Dimethylphenylsulfonyl Group: This step involves the sulfonylation of the nicotinamide core using 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the 2-Methoxybenzyl Group: The final step is the alkylation of the sulfonylated nicotinamide with 2-methoxybenzyl chloride in the presence of a base like potassium carbonate.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and automated systems to enhance efficiency.
Chemical Reactions Analysis
6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl or methoxybenzyl groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
6-(3,4-dimethylbenzenesulfonyl)-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
6-((3,4-dimethylphenyl)sulfonyl)-N-benzyl nicotinamide: This compound lacks the methoxy group, which may influence its chemical reactivity and biological activity.
6-((3,4-dimethylphenyl)sulfonyl)-N-(2-hydroxybenzyl)nicotinamide: The presence of a hydroxy group instead of a methoxy group can alter the compound’s solubility and interaction with molecular targets.
6-((3,4-dimethylphenyl)sulfonyl)-N-(2-chlorobenzyl)nicotinamide: The chloro group may enhance the compound’s stability and resistance to metabolic degradation.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-15-8-10-19(12-16(15)2)29(26,27)21-11-9-18(14-23-21)22(25)24-13-17-6-4-5-7-20(17)28-3/h4-12,14H,13H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNEHARZKHMENFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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